tert-Butyl (S)-3-amino-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl (S)-3-amino-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C20H27FN4O2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl (S)-3-amino-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic compound belonging to the class of pyrazolopyridines. This compound has garnered attention due to its unique structural features and potential biological activities. The following sections provide an overview of its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H27FN4O2 with a molecular weight of approximately 374.45 g/mol. The structure consists of a bicyclic pyrazole ring fused to a pyridine ring, which influences its chemical reactivity and biological interactions .
Synthesis
The synthesis of this compound involves several key steps that typically include the formation of the pyrazolo[4,3-c]pyridine framework through cyclization reactions. Recent methodologies have focused on improving yields and simplifying the synthesis process. For instance, a straightforward synthetic route has been developed that allows for the efficient construction of pyrazolo[4,3-c]pyridine derivatives .
Biological Activity
The biological activity of this compound is linked to its ability to interact with various molecular targets. Key findings regarding its biological activity include:
- Enzyme Modulation : The compound exhibits the potential to modulate the activity of specific enzymes involved in cellular signaling pathways. This modulation can influence processes such as cell proliferation and apoptosis .
- Anti-inflammatory Properties : Studies indicate that this compound may play a role in inhibiting inflammatory pathways, suggesting its potential application in treating inflammatory diseases .
- Anticancer Activity : The compound has been explored for its anticancer properties. Its structural analogs have shown promise as inhibitors of specific kinases involved in cancer progression . For example, pyrazolopyridine derivatives have been reported as selective inhibitors of p38α kinase and phosphodiesterase 4 (PDE4), which are crucial in cancer cell signaling .
Case Studies
Recent research has highlighted several case studies that illustrate the biological activity of related pyrazolo[4,3-c]pyridine compounds:
- Case Study 1 : A derivative with similar structural features demonstrated significant inhibition of cancer cell lines through modulation of cell cycle proteins .
- Case Study 2 : Another study reported that a related compound exhibited anti-inflammatory effects by inhibiting cytokine production in macrophages .
Comparative Analysis
To better understand the biological activity of this compound compared to other compounds in its class, a summary table is provided below:
Compound Name | Biological Activity | Key Findings |
---|---|---|
tert-butyl (S)-3-amino... | Anticancer | Inhibits cancer cell proliferation |
Pyrazolo[3,4-b]pyridine | Anti-inflammatory | Reduces cytokine production |
Pyrazolo[4,3-b]pyridine | Kinase inhibition | Selectively inhibits p38α kinase |
Properties
CAS No. |
2212021-59-3 |
---|---|
Molecular Formula |
C20H27FN4O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C20H27FN4O2/c1-11-9-14(10-12(2)17(11)21)25-18(22)16-13(3)24(8-7-15(16)23-25)19(26)27-20(4,5)6/h9-10,13H,7-8,22H2,1-6H3 |
InChI Key |
JPVNBRWFGNCDLO-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1C2=C(N(N=C2CCN1C(=O)OC(C)(C)C)C3=CC(=C(C(=C3)C)F)C)N |
Canonical SMILES |
CC1C2=C(N(N=C2CCN1C(=O)OC(C)(C)C)C3=CC(=C(C(=C3)C)F)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.